molecular formula C28H30N4O3S B12191984 (3Z)-1-heptyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-heptyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B12191984
M. Wt: 502.6 g/mol
InChI Key: DXFJQEPQYURVTQ-VHXPQNKSSA-N
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Description

The compound (3Z)-1-heptyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-heptyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic synthesisThe final steps involve the addition of the heptyl and propoxyphenyl groups under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-heptyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional ketone or aldehyde groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

(3Z)-1-heptyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-1-heptyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives and indole-based molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity .

Uniqueness

The uniqueness of (3Z)-1-heptyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C28H30N4O3S

Molecular Weight

502.6 g/mol

IUPAC Name

(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H30N4O3S/c1-3-5-6-7-10-17-31-22-12-9-8-11-21(22)23(26(31)33)24-27(34)32-28(36-24)29-25(30-32)19-13-15-20(16-14-19)35-18-4-2/h8-9,11-16H,3-7,10,17-18H2,1-2H3/b24-23-

InChI Key

DXFJQEPQYURVTQ-VHXPQNKSSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCCC)S3)/C1=O

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCCC)S3)C1=O

Origin of Product

United States

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